
3-Cyano-4-methylthiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-4-methylthiophenol, also known as 3-CMT, is an organic compound with the molecular formula C8H7NOS. It is a yellow crystalline solid that is commonly used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of 3-Cyano-4-methylthiophenol involves its inhibition of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition by 3-Cyano-4-methylthiophenol leads to increased insulin sensitivity and glucose uptake. This mechanism has been extensively studied in vitro and in vivo, and has been found to be effective in improving glucose homeostasis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-4-methylthiophenol are primarily related to its inhibition of PTP1B. This inhibition leads to improved insulin sensitivity and glucose uptake, which can help to regulate blood glucose levels. Additionally, 3-Cyano-4-methylthiophenol has been found to have anti-inflammatory effects, which may also contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Cyano-4-methylthiophenol in lab experiments is its potent inhibition of PTP1B. This makes it a useful tool for studying insulin signaling and glucose homeostasis. However, there are some limitations to using 3-Cyano-4-methylthiophenol in lab experiments. For example, it has been found to be toxic to certain cell lines at high concentrations, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research on 3-Cyano-4-methylthiophenol. One area of interest is its potential as a therapeutic agent for the treatment of type 2 diabetes. Further studies are needed to determine its efficacy and safety in human trials. Additionally, 3-Cyano-4-methylthiophenol may have potential applications in other areas of research, such as cancer therapy and inflammation. Further studies are needed to explore these potential applications.
Conclusion
In conclusion, 3-Cyano-4-methylthiophenol is a unique compound that has been extensively used in scientific research for its potent inhibition of PTP1B. Its potential as a therapeutic agent for the treatment of type 2 diabetes and other diseases is an area of active research. While there are limitations to using 3-Cyano-4-methylthiophenol in lab experiments, its unique properties make it a valuable tool for studying insulin signaling and glucose homeostasis. Further research is needed to explore its potential applications in other areas of research.
Synthesis Methods
The most common synthesis method for 3-Cyano-4-methylthiophenol involves the reaction of 4-methylthiophenol with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction yields 3-Cyano-4-methylthiophenol as a yellow crystalline solid with a yield of around 80%.
Scientific Research Applications
3-Cyano-4-methylthiophenol has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. This inhibition leads to improved insulin sensitivity and glucose uptake, making 3-Cyano-4-methylthiophenol a potential therapeutic agent for the treatment of type 2 diabetes.
properties
IUPAC Name |
2-methyl-5-sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-8(10)4-7(6)5-9/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGRCFHBEHMXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-methylthiophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


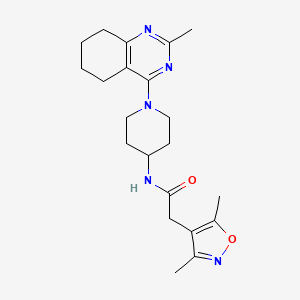
![Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2514686.png)
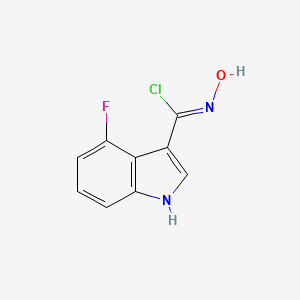
![8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)
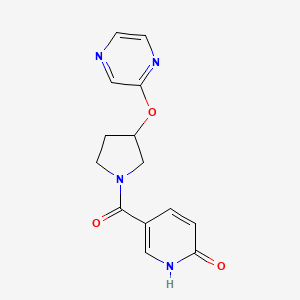
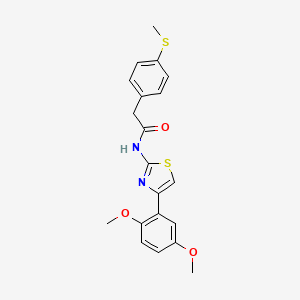
![6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2514693.png)
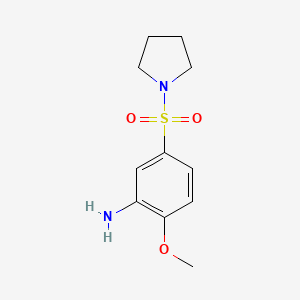
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2514695.png)
![5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2514699.png)
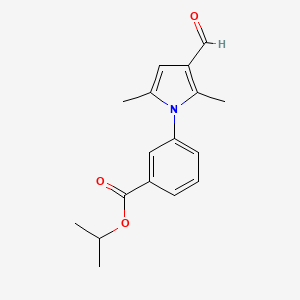
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2514702.png)
![2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2514703.png)